4-chloro-N-(2-methoxybenzyl)benzenesulfonamide
Overview
Description
4-chloro-N-(2-methoxybenzyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H14ClNO3S and its molecular weight is 311.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.0382922 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antifungal Applications
4-Chloro-N-(2-methoxybenzyl)benzenesulfonamide and its derivatives have been explored for their antifungal properties. A study by Gupta and Halve (2015) synthesized a series of compounds including benzenesulfonamide derivatives and tested their antifungal activity, showing potent effects against Aspergillus niger and Aspergillus flavus. The study highlights significant structure-activity relationship trends (Gupta & Halve, 2015).
Photodynamic Therapy Applications
Research by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine compounds substituted with benzenesulfonamide derivatives, including this compound, indicated their potential in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and are suitable for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Bioactivity Studies
A study by Gul et al. (2016) synthesized new benzenesulfonamides, including this compound derivatives, and evaluated their bioactivity. The compounds exhibited cytotoxic activities and potential as carbonic anhydrase inhibitors, which could be crucial for anti-tumor activity studies (Gul et al., 2016).
Chemical Synthesis Applications
Carlsen (1998) explored the use of N-(4-methoxybenzyl)-o-benzenedisulfonimide, a compound related to this compound, in the benzylation of alcohols and phenols. This study highlights its utility in chemical synthesis processes (Carlsen, 1998).
Photophysicochemical Properties
Öncül, Öztürk, and Pişkin (2021) synthesized zinc(II) phthalocyanine with benzenesulfonamide derivative substituents, including this compound. Their research focused on the photophysicochemical properties of these compounds, which have implications for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).
Structural Analysis and Isostructurality
Gelbrich, Threlfall, and Hursthouse (2012) examined the crystal structures of various N-phenylbenzenesulfonamides, including this compound. Their research provides insights into the structural adaptability of these compounds to different molecular shapes (Gelbrich, Threlfall, & Hursthouse, 2012).
Properties
IUPAC Name |
4-chloro-N-[(2-methoxyphenyl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-19-14-5-3-2-4-11(14)10-16-20(17,18)13-8-6-12(15)7-9-13/h2-9,16H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWHEGZOJBRKLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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